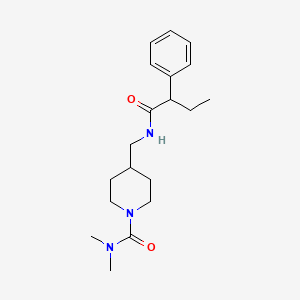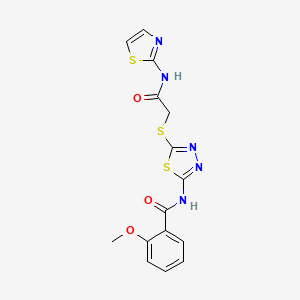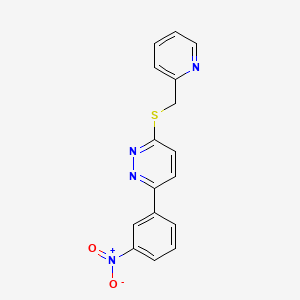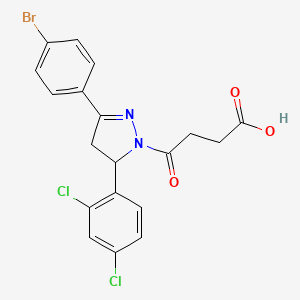
(1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one, also known as 1-hydroxyiminomethyl-4-methoxyphenylpropan-2-one, is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. Its structure consists of a hydroxyimino group and a methoxy group attached to a phenyl ring. It is a colorless solid that is soluble in water and has a molecular weight of 186.2 g/mol.
Mécanisme D'action
(1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one has been shown to interact with various enzymes and proteins. It has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition causes an increase in the levels of acetylcholine in the brain, which can have beneficial effects on memory and cognition. Additionally, (1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one has been shown to inhibit the enzyme cyclooxygenase-2, which is responsible for the production of inflammatory compounds such as prostaglandins. The inhibition of this enzyme can lead to decreased inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one depend on the concentrations of the compound and the target enzyme. At low concentrations, it has been shown to increase the levels of acetylcholine in the brain, which can have beneficial effects on memory and cognition. At higher concentrations, it has been shown to inhibit the enzyme cyclooxygenase-2, which can lead to decreased inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one in laboratory experiments is its low cost and ease of synthesis. Additionally, it is a relatively stable compound and does not require any special storage conditions. The main limitation of using (1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
Future research on (1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one could focus on its use as an inhibitor of other enzymes and proteins. Additionally, further research could be done on its use in the synthesis of novel compounds for the treatment of various diseases. Furthermore, research could be done to investigate the potential of (1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one as an anti-inflammatory agent. Finally, research could be done to explore the potential of (1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one as an antioxidant.
Méthodes De Synthèse
The synthesis of (1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one is achieved by the reaction of 4-methoxyphenylacetonitrile with hydroxylamine hydrochloride in the presence of an acid catalyst. The reaction occurs in aqueous medium at room temperature and the product is isolated by crystallization.
Applications De Recherche Scientifique
(1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one has been extensively studied in the fields of chemistry, biochemistry and pharmacology. It has been used as a substrate for the synthesis of various biologically active compounds such as inhibitors of the enzyme acetylcholinesterase. It has also been used in the synthesis of novel compounds for the treatment of Alzheimer's disease, Parkinson's disease and other neurological disorders. Additionally, (1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one has been used in the synthesis of compounds for the treatment of cancer, and compounds for the inhibition of the enzyme cyclooxygenase-2.
Propriétés
IUPAC Name |
(1E)-1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)10(11-13)8-3-5-9(14-2)6-4-8/h3-6,13H,1-2H3/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKVHJAKMNMDHH-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NO)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N/O)/C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl (3aS,6aR)-3a-(chlorosulfonylmethyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2781264.png)

![2-(2-(Ethylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2781266.png)






![(4-Bromothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2781282.png)


![4-Ethyl-3-methylsulfanyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2781285.png)